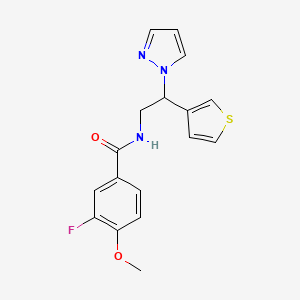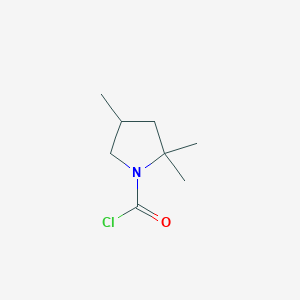
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluoro-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluoro-4-methoxybenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit various biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluoro-4-methoxybenzamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways and enzymes involved in disease progression. For example, it has been found to inhibit the activity of protein tyrosine phosphatase 1B, which is involved in insulin signaling and glucose metabolism. Additionally, it has been found to inhibit the activity of dipeptidyl peptidase-4, which is involved in the degradation of incretin hormones and glucose homeostasis.
Biochemical and Physiological Effects:
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluoro-4-methoxybenzamide has been found to exhibit various biochemical and physiological effects. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, it has been found to exhibit anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells. Furthermore, it has been found to exhibit anti-diabetic properties by improving insulin sensitivity and glucose metabolism.
Advantages And Limitations For Lab Experiments
One of the major advantages of using N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluoro-4-methoxybenzamide in lab experiments is its potent inhibitory activity against certain enzymes such as protein tyrosine phosphatase 1B and dipeptidyl peptidase-4. This makes it a promising candidate for the development of novel therapeutics for various diseases such as diabetes and cancer. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects. Therefore, further studies are required to determine the optimal dosage and safety profile of this compound.
Future Directions
There are several future directions for the research and development of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluoro-4-methoxybenzamide. One of the potential directions is the development of novel therapeutics for diabetes and cancer based on the inhibitory activity of this compound against protein tyrosine phosphatase 1B and dipeptidyl peptidase-4. Additionally, further studies are required to determine the optimal dosage and safety profile of this compound for clinical use. Furthermore, the potential use of this compound as a tool for studying various signaling pathways and enzymes involved in disease progression needs to be explored.
Synthesis Methods
The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluoro-4-methoxybenzamide involves the reaction of 3-fluoro-4-methoxybenzoic acid with 2-aminothiophenol in the presence of triethylamine. The resulting product is then reacted with 1H-pyrazole-1-carboxamide in the presence of N,N’-carbonyldiimidazole to yield N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluoro-4-methoxybenzamide. The purity and identity of the compound are confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Scientific Research Applications
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluoro-4-methoxybenzamide has been found to exhibit various therapeutic applications in scientific research. It has been shown to possess anti-inflammatory, anti-cancer, and anti-diabetic properties. Additionally, it has been found to exhibit potent inhibitory activity against certain enzymes such as protein tyrosine phosphatase 1B and dipeptidyl peptidase-4.
properties
IUPAC Name |
3-fluoro-4-methoxy-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S/c1-23-16-4-3-12(9-14(16)18)17(22)19-10-15(13-5-8-24-11-13)21-7-2-6-20-21/h2-9,11,15H,10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWNPIMYJGUNNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(C2=CSC=C2)N3C=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluoro-4-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3Z)-1-(4-methylbenzyl)-3-{[(4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2865090.png)
![4-Butyl-6-[3-(dimethylamino)acryloyl]-7-hydroxy-8-methyl-2H-chromen-2-one](/img/structure/B2865091.png)

![ethyl N-{2-({[(4-chlorobenzyl)oxy]imino}methyl)-3-[(ethoxycarbonyl)amino]-3-oxopropanoyl}carbamate](/img/structure/B2865097.png)
![({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfamoyl)(methyl)amine](/img/structure/B2865102.png)
![2,5-dimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)furan-3-carboxamide](/img/structure/B2865103.png)
![5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide](/img/structure/B2865104.png)

![N-(4-fluorophenyl)-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B2865106.png)
![5-Chloro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2865109.png)
![5-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2865110.png)

![9-(3-methoxyphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
